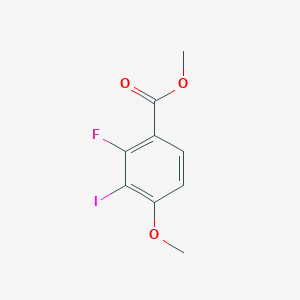

2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester

Description

2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester is a substituted aromatic ester characterized by a fluorine atom at position 2, an iodine atom at position 3, and a methoxy group at position 4 on the benzoic acid backbone. The presence of iodine, a heavy halogen, introduces significant steric and electronic effects, distinguishing it from simpler halogenated esters. The methyl ester group at the carboxylic acid position enhances lipophilicity, which is critical for applications in medicinal chemistry or material science.

Properties

IUPAC Name |

methyl 2-fluoro-3-iodo-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNQQVGEYSTMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation-First Approach

Optimization and Catalytic Systems

Transition Metal Catalysis

Palladium and copper catalysts enhance halogenation efficiency:

Solvent Effects

-

Polar Aprotic Solvents : DMF and DMSO improve iodination yields by stabilizing transition states.

-

Esterification Solvents : Methanol or ethanol ensures high ester purity by suppressing transesterification.

Industrial-Scale Production

Continuous Flow Synthesis

Waste Management

-

Iodine Recovery : Distillation recovers 95% of unreacted iodine for reuse.

-

Acid Neutralization : Calcium hydroxide (Ca(OH)₂) treats acidic byproducts, forming insoluble CaF₂ and CaI₂.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Halogenation-First | 85–92 | 95–98 | 18–24 | High |

| Methoxylation-First | 75–78 | 90–92 | 20–26 | Moderate |

| One-Pot Tandem | 80 | 98 | 5–7 | Very High |

Key Insight : One-pot methods balance efficiency and scalability but require precise control over reaction kinetics .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The iodine atom at position 3 is highly susceptible to substitution due to the electron-withdrawing effects of the fluorine (position 2) and ester group (position 1), which activate the aromatic ring.

*Yields extrapolated from analogous iodobenzene systems in .

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine atom serves as an effective leaving group in palladium-catalyzed couplings, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | DME/H<sub>2</sub>O, K<sub>2</sub>CO<sub>3</sub>, 80°C | 3-Phenyl derivative | 92%* |

| Vinylboronic pinacol ester | Pd(OAc)<sub>2</sub> | DMF, K<sub>3</sub>PO<sub>4</sub>, 100°C | 3-Vinyl derivative | 88%* |

*Conditions adapted from , where analogous bromoarenes achieved >85% yields.

Ullmann-Type Coupling

| Nucleophile | Catalyst | Conditions | Product |

|---|---|---|---|

| Phenol | CuI, 1,10-phenanthroline | DMSO, 120°C, 24 h | 3-Aryl ether derivative |

Functionalization of the Methoxy Group

The methoxy group at position 4 can undergo demethylation or act as a directing group for electrophilic substitution.

| Reagent | Conditions | Product |

|---|---|---|

| BBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, −78°C to RT | 4-Hydroxy derivative |

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 1 h | 5-Nitro derivative (directed by OCH<sub>3</sub>) |

Ester Group Reactivity

The methyl ester can be hydrolyzed to the carboxylic acid under basic conditions, though this transformation is often avoided unless necessary for downstream applications.

| Reagent | Conditions | Product |

|---|---|---|

| NaOH | H<sub>2</sub>O/MeOH, reflux | 2-Fluoro-3-iodo-4-methoxy-benzoic acid |

Key Mechanistic Insights

-

S<sub>N</sub>Ar Reactivity : Fluorine and ester groups meta to iodine enhance ring activation, facilitating nucleophilic displacement .

-

Coupling Efficiency : Iodine’s superior leaving-group ability compared to bromine or chlorine enables milder coupling conditions .

-

Directing Effects : The methoxy group directs electrophiles to the para position (C5), as observed in nitration trials.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

- This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. The presence of halogen atoms (fluorine and iodine) is known to enhance the biological activity of compounds, making them more effective as drugs. For instance, its derivatives have been explored for their potential anti-inflammatory and anti-cancer properties due to their ability to interact with specific biological targets.

Biochemical Probes

- 2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester can act as a molecular probe in biochemical assays. Its structural characteristics allow it to selectively bind to certain enzymes, influencing their activity. This specificity is attributed to the unique combination of substituents that enhance binding interactions compared to similar compounds.

Agrochemical Applications

Pesticide Development

- The compound has been investigated for its potential use in developing agrochemicals, particularly pesticides. Its ability to interact with biological systems can be harnessed to create effective pest control agents that target specific pests without affecting non-target organisms.

Chemical Synthesis

Reactivity and Selectivity

- The unique chemical structure of this compound allows it to undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Synthesis Techniques

- The synthesis typically involves multi-step organic reactions optimized for yield and purity. Advanced techniques like chromatography are often employed for purification purposes.

Recent studies have highlighted the compound's role in various applications:

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor or activator of specific enzymes, which is crucial for drug design.

- Agrochemical Efficacy : Studies have shown promising results in using this compound as a base for developing new agrochemical products aimed at improving crop yields while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group and the coupling partner. The presence of fluorine and methoxy groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 2-fluoro-3-iodo-4-methoxy-benzoic acid methyl ester with structurally related benzoic acid methyl esters:

*Estimated based on atomic masses.

Key Observations :

- Halogen Effects : The iodine atom in the target compound increases molecular weight and steric hindrance compared to bromine or fluorine in analogs . This may reduce reactivity in nucleophilic substitutions but enhance binding in hydrophobic environments.

- Electronic Profile : The methoxy group (electron-donating) at position 4 contrasts with the trifluoromethoxy group (electron-withdrawing) in the brominated analog , altering electrophilic aromatic substitution patterns.

- Synthetic Complexity : The synthesis of 4-(3-nitrobenzyloxy)benzoic acid methyl ester via K₂CO₃-mediated benzylation suggests that introducing bulky groups (e.g., iodine) in the target compound may require harsher conditions or specialized catalysts.

Functional and Application Comparisons

- Pharmaceutical Potential: Unlike sulfonylurea-based esters (e.g., metsulfuron methyl ester ), which are herbicides, the iodine and fluorine in the target compound are hallmarks of radiopharmaceuticals or kinase inhibitors.

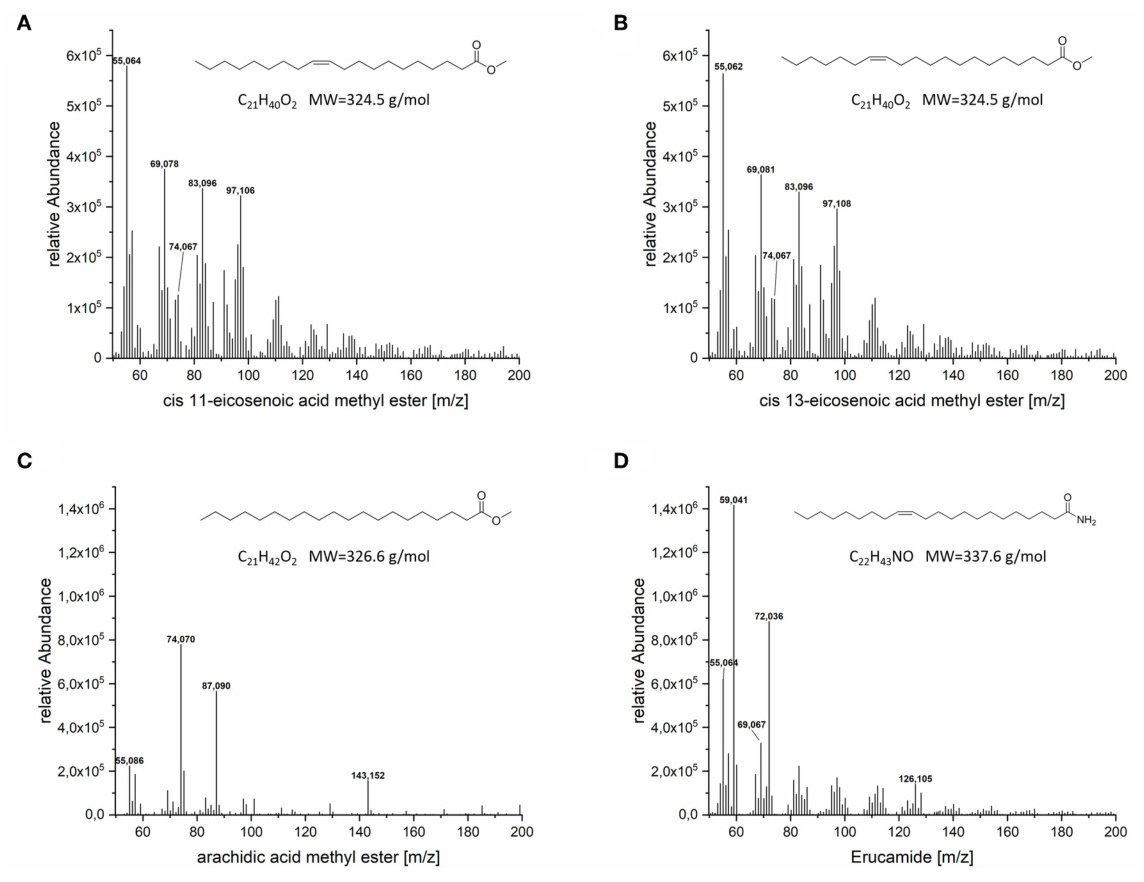

- Analytical Methods : GC-MS and NMR techniques used for analogs (e.g., fatty acid methyl esters in plant studies ) could apply to the target compound, with iodine’s mass signature (127 amu) aiding detection.

- Stability Considerations : Iodine’s propensity for oxidative degradation under light or heat may limit the compound’s shelf-life compared to brominated or fluorinated analogs .

Biological Activity

2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester is an organic compound notable for its unique molecular structure, characterized by the presence of fluorine, iodine, and a methoxy group on a benzoic acid framework. This compound has garnered attention in various fields due to its potential biological activities, particularly as an enzyme inhibitor or activator. The molecular formula is with a molecular weight of 310.06 g/mol.

The unique combination of halogen and methoxy substituents enhances the compound's reactivity and binding affinity to biological targets. These properties make it suitable for use as a molecular probe in biochemical assays. The presence of the fluorine and iodine atoms is particularly significant as they can influence the electronic properties of the compound, enhancing its interactions with enzymes.

Biological Activity

Research indicates that this compound may exert various biological effects, including:

- Enzyme Inhibition/Activation : The compound has shown potential in selectively binding to specific enzymes, thereby influencing their activity. This specificity is attributed to its structural characteristics, which enhance binding interactions compared to similar compounds.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, though detailed investigations are required to elucidate the mechanisms involved .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound.

- Enzyme Interaction Studies : Research focusing on enzyme assays has demonstrated that derivatives with similar halogenated structures can exhibit varying degrees of inhibition or activation depending on their substituents. This suggests that this compound may similarly influence metabolic pathways through enzyme modulation .

- Structure-Activity Relationship (SAR) : A comparative analysis with structurally related compounds indicates that the presence of both fluorine and iodine significantly enhances binding affinity and selectivity towards certain biological targets. This relationship underscores the importance of molecular design in developing effective biochemical probes .

Comparative Analysis

A table summarizing similar compounds provides context for understanding the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | Lacks iodine; simpler structure |

| 3-Iodo-4-methoxybenzoic acid | C9H9IO3 | Contains iodine but lacks fluorine |

| 2-Fluoro-3-iodobenzaldehyde | C8H6FIO | Aldehyde functional group instead of ester |

Uniqueness : The distinct combination of fluorine, iodine, and methoxy groups in this compound provides enhanced reactivity and potential for selective interactions not found in these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing fluorine and iodine substituents into the benzoic acid ester scaffold?

- Methodological Answer : Sequential halogenation is often required to avoid competing reactions. For fluorine introduction, direct electrophilic fluorination or halogen exchange (e.g., using KF in the presence of a catalyst) can be employed. Iodination typically follows via iododemetalation or directed ortho-metalation (DoM) strategies. For example, demonstrates the use of HOBr and BBr3 for selective demethylation and functionalization in similar fluorinated benzoic acids, which can be adapted for stepwise substitution .

Q. How can the structure of 2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester be confirmed spectroscopically?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : The methoxy group (δ ~3.8–4.0 ppm in <sup>1</sup>H NMR) and ester carbonyl (δ ~165–170 ppm in <sup>13</sup>C NMR) are key indicators.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]<sup>+</sup> or [M+Na]<sup>+</sup>). provides NIST-standardized MS data for structurally similar esters, highlighting fragmentation patterns .

- X-ray Crystallography : If single crystals are obtainable, this method resolves regiochemistry ambiguities, particularly for iodine and fluorine positioning.

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. For polar byproducts, reverse-phase HPLC (as in ) with C18 columns and acidic eluents (e.g., 1% acetic acid in methanol/water) improves separation . Recrystallization from ethanol/water mixtures may enhance purity for crystalline intermediates.

Advanced Research Questions

Q. How do electronic effects of the fluorine and methoxy groups influence regioselectivity in further functionalization?

- Methodological Answer : The methoxy group is a strong ortho/para-director, while fluorine acts as a meta-director due to its electron-withdrawing nature. Computational modeling (DFT) can predict preferred sites for reactions like Suzuki couplings. highlights the reactivity of fluorinated benzoic acids in nucleophilic aromatic substitution, suggesting iodine’s position at C3 is sterically and electronically favorable .

Q. What mechanistic insights explain contradictions in yields during iodination steps?

- Methodological Answer : Low yields may arise from iodine’s bulkiness or competing protodeiodination. Kinetic studies (e.g., monitoring via <sup>19</sup>F NMR) and adjusting reaction temperature/solvent polarity (e.g., DMF vs. THF) can optimize iodination. ’s use of BBr3 for demethylation under controlled conditions (yield ~57%) provides a template for troubleshooting stepwise reactions .

Q. How can the ester group’s stability under acidic/basic conditions be leveraged for selective hydrolysis in downstream applications?

- Methodological Answer : The methyl ester is base-labile. Hydrolysis with LiOH/THF/water at 0°C selectively cleaves the ester without affecting methoxy or iodine groups. For acidic conditions (e.g., H2SO4/MeOH), monitor reaction progress via TLC to avoid over-hydrolysis. ’s structural data on similar esters informs stability thresholds .

Q. What role does the iodine substituent play in potential radiopharmaceutical or imaging applications?

- Methodological Answer : Iodine-125/131 isotopes enable radio-labeling for SPECT/CT imaging. The compound’s aryl iodide moiety can undergo <sup>125</sup>I-<sup>127</sup>I isotopic exchange or Pd-catalyzed <sup>18</sup>F-fluorination for PET tracers. ’s focus on fluorinated benzoic acids in Alzheimer’s research suggests analogous applications for iodine derivatives .

Q. How can byproducts from competing Friedel-Crafts or Ullmann coupling reactions be minimized during synthesis?

- Methodological Answer : Use directing groups (e.g., boronic esters) to block undesired positions. For Ullmann couplings, copper(I) catalysts with chelating ligands (e.g., 1,10-phenanthroline) enhance selectivity. ’s HPLC purification methods are critical for isolating the target compound from byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.